molecular formula C14H23NO2 B2389351 N-(3,4-dimethoxybenzyl)-N-isopentylamine

N-(3,4-dimethoxybenzyl)-N-isopentylamine

Cat. No.: B2389351
M. Wt: 237.34 g/mol
InChI Key: BDUIJHAHSRAUGH-UHFFFAOYSA-N
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Description

Monoamine derivative 5 is a compound characterized by its potent inhibitory activity against monoamine oxidase enzymes. Monoamine oxidase enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has shown significant potential in various scientific research fields, particularly in the treatment of neurological disorders and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoamine derivative 5 typically involves the reaction of a polyamine scaffold with specific functional groups to enhance its inhibitory potency. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of monoamine derivative 5 may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry is common to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: Monoamine derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs of monoamine derivative 5 with enhanced inhibitory activity against monoamine oxidase enzymes. These analogs are often tested for their efficacy in biological assays .

Scientific Research Applications

Mechanism of Action

Monoamine derivative 5 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes catalyze the oxidative deamination of neurotransmitters, leading to their breakdown. By inhibiting these enzymes, monoamine derivative 5 increases the synaptic availability of neurotransmitters such as serotonin, dopamine, and norepinephrine. This accumulation is suggested to be responsible for its therapeutic effects in neurological disorders .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Monoamine derivative 5 is unique in its structure and inhibitory potency compared to other similar compounds. Some similar compounds include:

Uniqueness: Monoamine derivative 5 stands out due to its reversible and competitive inhibition of monoamine oxidase enzymes, making it a promising candidate for further development as a therapeutic agent. Its high antiproliferative activity against certain cancer cell lines also adds to its uniqueness .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)14(9-12)17-4/h5-6,9,11,15H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUIJHAHSRAUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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